molecular formula C13H17FO2 B7808229 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone

1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone

Cat. No.: B7808229
M. Wt: 224.27 g/mol
InChI Key: IDPPEDZNPKQORP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with a fluorine atom at the 5-position and an isopentyloxy group (3-methylbutoxy) at the 2-position. The ethanone moiety (acetyl group) is attached to the aromatic ring, contributing to its lipophilicity and reactivity. This compound is structurally related to bioactive molecules, particularly those targeting antifungal, antimicrobial, and central nervous system pathways . Its molecular formula is C₁₃H₁₇FO₂, with a molecular weight of 224.27 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

1-[5-fluoro-2-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-5-4-11(14)8-12(13)10(3)15/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPPEDZNPKQORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article outlines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom and an isopentyloxy group, which contribute to its unique chemical properties. These modifications can influence the compound's reactivity and binding affinity to various biological targets, potentially modulating biochemical pathways.

Research indicates that this compound interacts with specific molecular targets, leading to therapeutic effects. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane permeability and bioavailability. The isopentyloxy group may also play a role in enhancing the compound's interactions with target proteins.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds, suggesting that this compound may exhibit significant antitumor properties. For instance, flavonoids with structural similarities have been shown to inhibit key enzymes involved in tumorigenesis, such as protein kinases and cyclin-dependent kinases (CDKs). These compounds often induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µg/mL)Mechanism of Action
GenkwaninHepG-2 (liver cancer)22.5PI3K/AKT signaling pathway inhibition
FlavopiridolAcute myeloid leukemiaSubmicromolarCDK inhibition leading to apoptosis
1-(5-F)-2-(isopent)-EthanoneTBDTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial properties .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (mg/L)
1-(5-F)-2-(isopent)-EthanoneStaphylococcus aureus2
Escherichia coli4
Salmonella gallinarum0.125

Case Studies

A recent study investigated the pharmacokinetics of structurally similar compounds in vivo, revealing significant tissue accumulation in organs such as the liver and kidneys after administration. This suggests that this compound may also exhibit similar pharmacokinetic behaviors, which could influence its therapeutic efficacy and safety profile .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Its structure allows it to interact with bacterial efflux pumps, which are often responsible for antibiotic resistance. By inhibiting these pumps, the compound can enhance the effectiveness of existing antibiotics, making it a valuable candidate in the fight against resistant bacterial infections .

Pharmacological Studies
Pharmacokinetic profiling indicates that compounds similar to this compound can achieve significant concentrations in organs such as the liver and kidneys after administration. This accumulation suggests potential therapeutic applications in targeting infections localized in these organs .

Synthetic Applications

Intermediate in Organic Synthesis
this compound serves as a key intermediate in the synthesis of various organic compounds. Its unique functional groups facilitate further chemical modifications, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex structures through reactions such as nucleophilic substitutions or coupling reactions .

Catalytic Reactions
The compound has also been explored in catalytic reactions, particularly those involving transition metals. Its ability to stabilize certain intermediates makes it useful in reactions aimed at producing other valuable chemical entities .

Potential Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. This activity positions it as a candidate for further investigation in cancer therapeutics .

Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances has led to investigations into its effects on central nervous system disorders. Initial findings suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Case Studies

Study Title Objective Findings Reference
Efficacy against Pseudomonas aeruginosaTo evaluate antimicrobial propertiesSignificant reduction in bacterial growth when combined with levofloxacin
Synthesis of novel derivativesTo explore synthetic utilitySuccessful synthesis of multiple derivatives with enhanced biological activity
Anticancer activity assessmentTo investigate potential anticancer effectsInduction of apoptosis in tested cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1-(5-Fluoro-2-hydroxyphenyl)ethanone 5-Fluoro, 2-hydroxy C₈H₇FO₂ 154.14 Precursor for alkoxy derivatives; used in synthesis of antifungal agents.
1-(5-Fluoro-2-isobutoxyphenyl)ethanone 5-Fluoro, 2-isobutoxy (shorter branched alkoxy) C₁₂H₁₅FO₂ 210.24 Higher lipophilicity than hydroxyl analogs; potential antimicrobial applications.
2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone 5-Fluoro, 2-isopentyloxy, trifluoroacetyl C₁₃H₁₄F₄O₂ 278.24 Enhanced electron-withdrawing effect; may influence binding to enzyme active sites.
1-(5-Chloro-2-phenoxyphenyl)ethanone 5-Chloro, 2-phenoxy C₁₄H₁₁ClO₂ 246.69 Chlorine substitution increases stability; used as an intermediate in drug synthesis.
1-(3-(Benzylideneamino)phenyl)ethanone 3-Benzylideneamino C₁₅H₁₃NO 223.27 Exhibits antifungal activity (ED₅₀ = 8 µg/mL against Fusarium oxysporum).
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-Chloro, 4-hydroxy, 3-methoxy C₉H₉ClO₃ 200.62 Chloro and methoxy groups enhance antifungal potency; melting point = 97–98°C.

Structural and Functional Insights:

Substituent Effects on Lipophilicity and Bioactivity :

  • The isopentyloxy group in the target compound increases lipophilicity compared to shorter alkoxy chains (e.g., isobutoxy in ) or hydroxyl groups (). This enhances membrane permeability, a critical factor for antimicrobial and antifungal activity .
  • Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound reduces metabolic degradation compared to chloro analogs (e.g., ), improving bioavailability .

Antifungal and Antimicrobial Trends: Compounds with alkoxy or aryloxy groups (e.g., phenoxy in ) show moderate to high antifungal activity, while hydroxy derivatives () are often precursors for further functionalization.

Synthetic Accessibility: Chloro and methoxy-substituted acetophenones () are synthesized via Friedel-Crafts acylation, a method likely applicable to the target compound.

Key Research Findings:

  • Antifungal Activity: The trifluoro derivative () and benzylideneamino analog () highlight the importance of electron-withdrawing groups and aromatic moieties in enhancing activity against Fusarium and Helminthosporium species.
  • Structural Optimization: Substituting the hydroxyl group in 1-(5-Fluoro-2-hydroxyphenyl)ethanone with isopentyloxy improves lipophilicity, a strategy used in prodrug design .

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